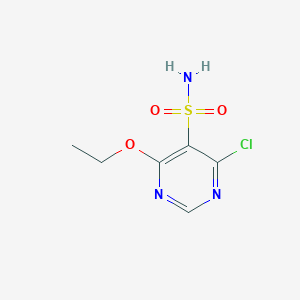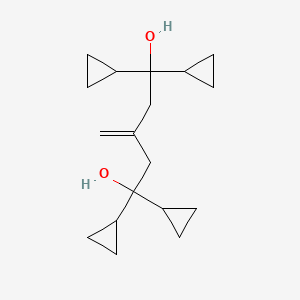methanone CAS No. 667906-92-5](/img/structure/B12550145.png)
[5-(3-Methyl-1H-indol-2-yl)thiophen-2-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methyl-1H-indol-2-yl)thiophen-2-ylmethanone: is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure that combines an indole moiety with a thiophene ring and a phenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Methyl-1H-indol-2-yl)thiophen-2-ylmethanone typically involves multistep organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the indole moiety can be synthesized through Fischer indole synthesis, followed by the introduction of the thiophene ring via a cross-coupling reaction. The final step often involves the addition of the phenyl group through a Friedel-Crafts acylation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and solvent selection to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the indole or thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry: In chemistry, 5-(3-Methyl-1H-indol-2-yl)thiophen-2-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology: The compound’s indole moiety is known for its biological activity, making it a valuable tool in biological research. It can be used to study enzyme interactions, receptor binding, and cellular signaling pathways.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Indole derivatives have shown promise in the treatment of various diseases, including cancer, inflammation, and infectious diseases. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, 5-(3-Methyl-1H-indol-2-yl)thiophen-2-ylmethanone can be used in the development of new materials, such as organic semiconductors and photovoltaic cells. Its unique electronic properties make it suitable for applications in electronic devices.
Mechanism of Action
The mechanism of action of 5-(3-Methyl-1H-indol-2-yl)thiophen-2-ylmethanone involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and inflammation. The compound’s ability to undergo various chemical reactions also allows it to form reactive intermediates that can interact with biological molecules.
Comparison with Similar Compounds
Indole-3-carbaldehyde: A precursor for the synthesis of various indole derivatives with biological activity.
Thiophene-2-carboxylic acid: A compound with a thiophene ring, used in the synthesis of pharmaceuticals and agrochemicals.
Phenylacetic acid: A simple aromatic compound used as a building block in organic synthesis.
Uniqueness: What sets 5-(3-Methyl-1H-indol-2-yl)thiophen-2-ylmethanone apart from similar compounds is its unique combination of an indole moiety, a thiophene ring, and a phenyl group. This structure provides a versatile platform for chemical modifications, allowing for the exploration of new chemical and biological properties. Its ability to undergo various reactions and interact with multiple biological targets makes it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
667906-92-5 |
|---|---|
Molecular Formula |
C20H15NOS |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
[5-(3-methyl-1H-indol-2-yl)thiophen-2-yl]-phenylmethanone |
InChI |
InChI=1S/C20H15NOS/c1-13-15-9-5-6-10-16(15)21-19(13)17-11-12-18(23-17)20(22)14-7-3-2-4-8-14/h2-12,21H,1H3 |
InChI Key |
ODNFJHIOLAKGGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)C3=CC=C(S3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Phenol, 4-[2-(bromomethyl)-1,3-dioxolan-2-yl]-](/img/structure/B12550080.png)
![Phenol, 2,2'-[(2-hydroxy-1,3-propanediyl)bis(iminomethylene)]bis-](/img/structure/B12550086.png)

![1-(2,4-Dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B12550095.png)

![Benzonitrile, 4-[[(3-bromophenyl)methyl]-4H-1,2,4-triazol-4-ylamino]-](/img/structure/B12550101.png)

silyl](/img/structure/B12550126.png)
![4-[2-(4-Methylphenyl)ethenyl]benzaldehyde](/img/structure/B12550138.png)
![2-[2-(4-Ethoxyphenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione](/img/structure/B12550153.png)
![5-[4-(Benzenesulfonyl)phenyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12550163.png)
